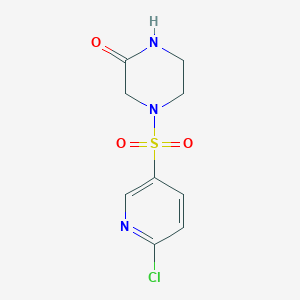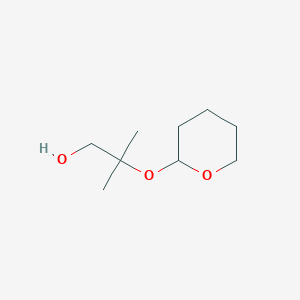
2-Phenyl-8-(trifluoromethyl)quinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-8-(trifluoromethyl)quinoline-4-carboxylic acid is a synthetic organic compound that belongs to the class of quinoline derivatives It is characterized by the presence of a phenyl group and a trifluoromethyl group attached to the quinoline ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-8-(trifluoromethyl)quinoline-4-carboxylic acid typically involves the reaction of an alkali metal 2-aminophenylglyoxylate with 1,1,1-trifluoroacetone in the presence of a weak acid and a metal salt of a weak acid . The reaction conditions are carefully controlled to ensure high yields and purity of the final product. The process begins with the hydrolysis of isatin or a substituted isatin in the presence of an alkali metal hydroxide to produce the alkali metal 2-aminophenylglyoxylate, which is then reacted with 1,1,1-trifluoroacetone without isolation from the reaction medium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Phenyl-8-(trifluoromethyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to its hydrogenated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring, leading to a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring, enhancing their chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-8-(trifluoromethyl)quinoline-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-Phenyl-8-(trifluoromethyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
2-Phenylquinoline: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
8-Trifluoromethylquinoline: Lacks the phenyl group, affecting its reactivity and applications.
2-Phenyl-4-trifluoromethylquinoline: Similar structure but with the trifluoromethyl group at a different position, leading to variations in its properties.
Uniqueness: 2-Phenyl-8-(trifluoromethyl)quinoline-4-carboxylic acid is unique due to the presence of both the phenyl and trifluoromethyl groups on the quinoline ring. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C17H10F3NO2 |
|---|---|
Molekulargewicht |
317.26 g/mol |
IUPAC-Name |
2-phenyl-8-(trifluoromethyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H10F3NO2/c18-17(19,20)13-8-4-7-11-12(16(22)23)9-14(21-15(11)13)10-5-2-1-3-6-10/h1-9H,(H,22,23) |
InChI-Schlüssel |
XAFQAVSXMYZKPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(F)(F)F)C(=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















